2,2',3,4,4',5,6-Heptachlorobiphenyl
Overview
Description
Molecular Structure Analysis
The molecular formula of 2,2’,3,4,4’,5,6-Heptachlorobiphenyl is C12H3Cl7 . It has a molecular weight of 395.32 g/mol . The structure consists of two benzene rings with seven chlorine atoms attached .Physical And Chemical Properties Analysis
2,2’,3,4,4’,5,6-Heptachlorobiphenyl is a solid substance that appears as colorless to light yellow oily liquids or solids . It has a very low solubility of 4.23e-07 mg/mL at 25°C .Scientific Research Applications
Application in Chemical Analysis
- Field : Chemistry
- Application Summary : “2,2’,3,4,4’,5,6-Heptachlorobiphenyl” is often used as a reference material in chemical analysis . It’s important for calibrating instruments and ensuring accurate measurements.
- Methods : The compound can be used in various analytical techniques such as Gas Chromatography .
- Results : The use of this compound as a reference material helps to ensure the accuracy and reliability of chemical analyses .
Study of Metabolites
- Field : Biochemistry
- Application Summary : Hydroxylated derivatives of “2,2’,3,4,4’,5,6-Heptachlorobiphenyl”, such as “4-Hydroxy-2,2’,3,4’,5,5’,6-heptachlorobiphenyl”, have been studied for their effects on thyroid hormone levels in mice .
- Methods : This involves administering the compound to mice and then measuring their serum thyroid hormone levels .
- Results : The study found that this metabolite can affect the level of thyroid hormones in mice .
Use in Toxicokinetics and Biotransformation Studies
- Field : Toxicology
- Application Summary : The compound has been studied for its toxicokinetics and biotransformation .
- Methods : This involves administering the compound to a subject and then studying its metabolism and excretion .
- Results : The results of these studies can provide valuable information about the compound’s toxicity and its potential effects on biological systems .
Use as a Reference Material in Pharmacopeia
- Field : Pharmacology
- Application Summary : “2,2’,3,4,4’,5,6-Heptachlorobiphenyl” is used as a reference material in pharmacopeia .
- Methods : The compound is used to calibrate instruments and ensure accurate measurements in pharmaceutical analyses .
- Results : The use of this compound as a reference material helps to ensure the accuracy and reliability of pharmaceutical analyses .
properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,4-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-2-5(6(14)3-4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEUXBQAKBLKPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074235 | |
Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,4',5,6-Heptachlorobiphenyl | |
CAS RN |
74472-47-2 | |
Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,4',5,6-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,4',5,6-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1XED1DKLM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.